Euphorbiasteroid

Catalog No.
S527643
CAS No.
M.F
C32H40O8
M. Wt
552.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Euphorbiasteroid

Product Name

Euphorbiasteroid

IUPAC Name

[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

Molecular Formula

C32H40O8

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1

InChI Key

SDGDWRYYHQOQOJ-XXMLZKCSSA-N

SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Euphorbiasteroid

Canonical SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C

Description

The exact mass of the compound Euphorbiasteroid is 552.2723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

P-glycoprotein Inhibition

One promising avenue of research focuses on Euphorbiasteroid's ability to inhibit P-glycoprotein (P-gp). P-gp is a protein found in the membranes of some cancer cells that acts as a pump, actively removing chemotherapeutic drugs from the cells and reducing their effectiveness. Studies have shown that Euphorbiasteroid can reverse P-gp-mediated multidrug resistance in cancer cells, potentially allowing chemotherapeutic drugs to function more effectively [1].

Source

[1] Nanoparticles in Cancer Therapy: Novel Concepts, Mechanisms and Applications (Qingxin Mu, Bing Yan) ()

Euphorbiasteroid, also known as EPBS, is a lathyrane-type diterpene phytochemical derived from the seeds of Euphorbia lathyris L.. Unlike traditional steroids, it possesses a unique chemical structure that contributes to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders.

That enhance its biological efficacy. Notably, it interacts with signal transducer and activator of transcription 3 (STAT3) pathways, inhibiting its phosphorylation through the modulation of upstream kinases such as Janus kinase 1 and Src. This inhibition leads to the induction of reactive oxidative stress, which is pivotal in its mechanism of inducing apoptosis and autophagy in cancer cells . Additionally, the compound has been shown to activate AMP-activated protein kinase (AMPK), influencing metabolic pathways related to adipogenesis .

Euphorbiasteroid exhibits significant anti-cancer properties. Research indicates that it can induce apoptosis and autophagy in various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer . It also demonstrates anti-adipogenic effects by inhibiting the differentiation of pre-adipocytes into mature adipocytes, which may have implications for obesity management . Furthermore, EPBS has been shown to modulate key signaling pathways such as epidermal growth factor receptor (EGFR) and Wnt/β-catenin, further underscoring its potential as a therapeutic agent .

The synthesis of euphorbiasteroid typically involves extraction from Euphorbia lathyris L. seeds using organic solvents followed by purification techniques such as high-performance liquid chromatography (HPLC). Recent studies have also explored enzymatic synthesis methods that leverage microbial systems to produce EPBS more efficiently . These methods not only enhance yield but also improve the purity of the final product.

Euphorbiasteroid has several promising applications:

  • Oncology: As an anti-cancer agent targeting various signaling pathways.
  • Metabolic Disorders: Its role in inhibiting adipogenesis makes it a candidate for obesity treatment.
  • Phytotherapy: Utilized in traditional medicine for its anti-inflammatory properties.

Studies have examined the interactions of euphorbiasteroid with various cellular pathways. It has been shown to enhance the expression of SHP-1 protein, which negatively regulates STAT3 activation. The knockdown of SHP-1 has been found to reverse the effects of EPBS, indicating a critical role for this protein in mediating its biological effects . Additionally, research suggests that euphorbiasteroid can influence the activity of P-glycoprotein, potentially affecting drug resistance in cancer therapy .

Euphorbiasteroid shares structural and functional similarities with several other diterpenes and phytochemicals. Below is a comparison highlighting its uniqueness:

CompoundSourceBiological ActivityUnique Features
EuphorbiasteroidEuphorbia lathyris L.Anti-cancer, anti-adipogenicModulates SHP-1/STAT3 pathway
LathyraneVarious Euphorbia speciesSimilar anti-cancer propertiesLess specific modulation of STAT3
Taxol (Paclitaxel)Taxus brevifoliaAnti-cancerPrimarily targets microtubules
ForskolinColeus forskohliiActivates adenylate cyclaseUnique mechanism involving cAMP elevation

Euphorbiasteroid's distinct ability to modulate specific signaling pathways like SHP-1/STAT3 sets it apart from other compounds within its class, making it a subject of interest for further research in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Exact Mass

552.27231823 g/mol

Monoisotopic Mass

552.27231823 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. Adolf, W., Hecker, E., Balmain, A., et al. “Euphorbiasteroid” (epoxy-lathyrol). A new tricyclic diterpene from Euphorbia lathyris L. Tetrahedron Lett. 11(26), 2241-2244 (1970).
2. Park, S.-J., Park, J.H., Han, A., et al. Euphorbiasteroid, a component of Euphorbia lathyris L., inhibits adipogenesis of 3T3-L1 cells via activation of AMP-activated protein kinase. Cell Biochem. Funct. 33(4), 220-225 (2015).
3. Guo, F., Li, X., Zhang, C., et al. Roles and mechanisms of Fas/FasL in the apoptosis of HL-60 cells induced by euphorbiasteroid. J. Int. Oncology 41(9), 679-684 (2014).
4. Choi, J.S., Kang, N.S., Min, Y.K., et al. Euphorbiasteroid reverses P-glycoprotein-mediated multi-drug resistance in human sarcoma cell line MES-SA/Dx5. Phytother. Res. 24(7), 1042-1046 (2010).

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